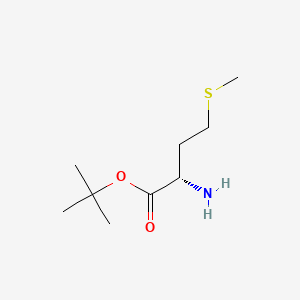
tert-butyl L-methioninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl L-methioninate is a chemical compound with the molecular formula C9H19NO2S. It is an ester derivative of the amino acid L-Methionine, where the carboxyl group is esterified with tert-butyl alcohol. This compound is used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-butyl L-methioninate can be synthesized through the esterification of L-Methionine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolving L-Methionine in an appropriate solvent such as methanol or ethanol.
- Adding tert-butyl alcohol and an acid catalyst like sulfuric acid or hydrochloric acid.
- Heating the mixture under reflux conditions to facilitate the esterification reaction.
- Purifying the product through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography may also be implemented to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl L-methioninate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: L-Methionine, 1,1-dimethylethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-butyl L-methioninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Acts as a precursor in the synthesis of methionine-containing peptides and proteins.
Medicine: Investigated for its potential role in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl L-methioninate involves its conversion to L-Methionine in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond, releasing L-Methionine. L-Methionine then participates in various metabolic pathways, including protein synthesis and methylation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Methionine Methyl Ester: An ester derivative of L-Methionine with a methyl group instead of a tert-butyl group.
L-Methionine Ethyl Ester: An ester derivative with an ethyl group.
L-Methionine Isopropyl Ester: An ester derivative with an isopropyl group.
Uniqueness
tert-butyl L-methioninate is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity and stability. This makes it particularly useful in specific synthetic applications where other esters may not be suitable.
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7(10)5-6-13-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
MOJADIHIJINDQF-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















